1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

CAS No.:

Cat. No.: VC17195538

Molecular Formula: C20H40N4O4

Molecular Weight: 400.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H40N4O4 |

|---|---|

| Molecular Weight | 400.6 g/mol |

| IUPAC Name | tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3,6,9-tetrazacyclododec-6-yl]acetate |

| Standard InChI | InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)14-23-11-10-21-8-7-9-22-16-24(13-12-23)15-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3 |

| Standard InChI Key | DDQMYTWCHASSLF-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)CN1CCNCCCNCN(CC1)CC(=O)OC(C)(C)C |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

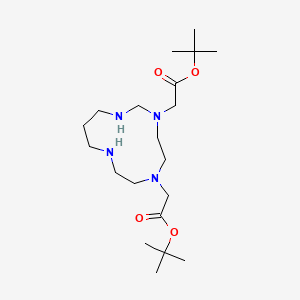

The compound features a cyclen backbone with two Boc-protected acetic acid moieties attached to adjacent nitrogen atoms. The molecular formula is C₂₀H₄₀N₄O₄, with a molecular weight of 400.56 g/mol . The Boc groups (tert-butoxycarbonyl) act as protective units for the amine functionalities, preventing undesired side reactions during further functionalization.

The IUPAC name is 1,7-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, though nomenclature variations exist depending on substitution patterns . X-ray crystallography of related tris-substituted cyclen derivatives confirms a distorted chair conformation for the macrocycle, with the Boc groups occupying equatorial positions to minimize steric strain .

Synthesis and Manufacturing

Regioselective Alkylation of Cyclen

The synthesis of 1,4-bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane involves the regioselective alkylation of cyclen with tert-butyl bromoacetate. A key innovation, reported in The Journal of Organic Chemistry, employs a two-step protocol :

-

Initial Monoalkylation: Cyclen reacts with 2 equivalents of tert-butyl bromoacetate in acetonitrile at 60°C, yielding 1,4-bis(tert-butoxycarbonylmethyl)cyclen with >99% regioselectivity.

-

Purification: The product is isolated via column chromatography, achieving yields of 70–75% .

This method avoids the formation of tris- or tetrasubstituted byproducts, a common challenge in cyclen functionalization. Comparative studies show that reaction conditions such as solvent polarity and temperature critically influence selectivity .

Scalability and Industrial Relevance

The process is scalable and compatible with industrial manufacturing due to its insensitivity to moisture and moderate temperatures . Patent literature highlights the use of inexpensive, commercially available reagents (e.g., cyclen, tert-butyl bromoacetate) and straightforward purification methods, making it cost-effective for large-scale production .

Physicochemical Properties

Physical Characteristics

The compound exhibits hygroscopicity, necessitating storage under anhydrous conditions . Its solubility in organic solvents facilitates further derivatization in nonpolar media.

Spectroscopic Data

-

¹H NMR: Peaks at δ 1.40 ppm (t-Bu groups), δ 3.20–3.80 ppm (cyclen backbone protons), and δ 4.10 ppm (methylene groups adjacent to Boc units) .

-

ESI-MS: A prominent [M+H]⁺ ion at m/z 401.3 confirms the molecular weight .

Reactivity and Functionalization

Deprotection and Metal Chelation

Removal of the Boc groups via acidic hydrolysis (e.g., HCl in dioxane) yields the free amine, 1,4-bis(carboxymethyl)cyclen, which readily coordinates to metal ions like Gd³⁺, Mn²⁺, and Cu²⁺ . The resulting complexes are investigated for their relaxivity in MRI contrast agents. For example, Gd³⁺ complexes exhibit longitudinal relaxivity (r₁) values of 4.5–6.2 mM⁻¹s⁻¹ at 1.5 T, comparable to commercial agents .

Further Alkylation

The remaining two secondary amines on the cyclen ring can be functionalized with targeting moieties (e.g., peptides, antibodies) for site-specific imaging. For instance, alkylation with 2-bromoethylphthalimide introduces a reactive handle for bioconjugation .

Applications in Research and Industry

Biomedical Imaging

The compound’s metal chelates are pivotal in developing high-relaxivity MRI contrast agents. Preclinical studies demonstrate enhanced tumor-to-background contrast in murine models when gadolinium complexes are conjugated to tumor-targeting vectors .

Radiopharmaceuticals

In nuclear medicine, the macrocycle’s ability to bind radionuclides (e.g., ⁶⁴Cu, ⁶⁸Ga) enables its use in positron emission tomography (PET) tracers. A ⁶⁸Ga-labeled derivative showed >95% radiochemical purity and stability in human serum over 4 hours .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315: Skin irritation | Wear nitrile gloves | |

| H319: Eye irritation | Use safety goggles | |

| H335: Respiratory irritation | Use in ventilated area |

The compound is classified as hygroscopic and irritant. Handling requires personal protective equipment (PPE) and engineering controls (e.g., fume hoods) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume